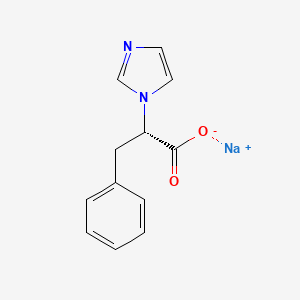
sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring attached to a phenylpropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate typically involves the reaction of (2S)-2-imidazol-1-yl-3-phenylpropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by neutralizing the acid with sodium hydroxide, followed by crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound involves the large-scale synthesis of (2S)-2-imidazol-1-yl-3-phenylpropanoic acid, followed by its neutralization with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the imidazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, thereby modulating their activity. The phenylpropanoate moiety can interact with hydrophobic regions of proteins, influencing their function and stability.
相似化合物的比较
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoic acid: The parent acid form of the compound.
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate esters: Ester derivatives with varying alkyl groups.
This compound amides: Amide derivatives with different substituents.
Uniqueness: this compound is unique due to its specific combination of an imidazole ring and a phenylpropanoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H11N2NaO2 |
|---|---|
分子量 |
238.22 g/mol |
IUPAC 名称 |
sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate |
InChI |
InChI=1S/C12H12N2O2.Na/c15-12(16)11(14-7-6-13-9-14)8-10-4-2-1-3-5-10;/h1-7,9,11H,8H2,(H,15,16);/q;+1/p-1/t11-;/m0./s1 |
InChI 键 |
BURNQZBHRJEXGR-MERQFXBCSA-M |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C=CN=C2.[Na+] |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N2C=CN=C2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


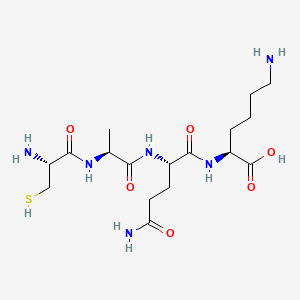
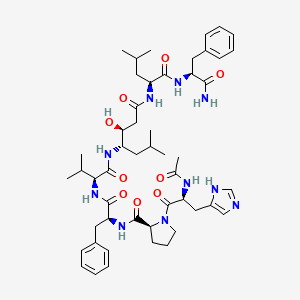
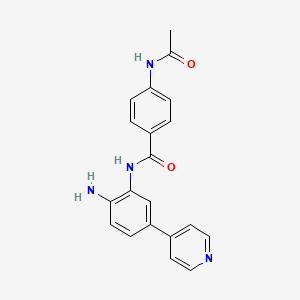


![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)

![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)
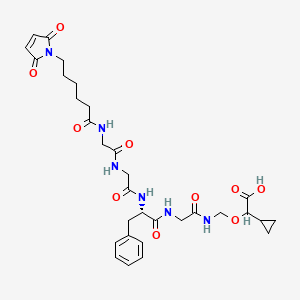
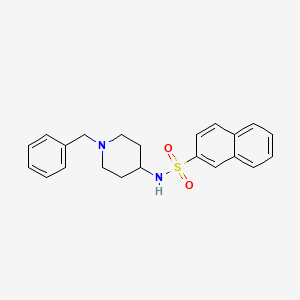
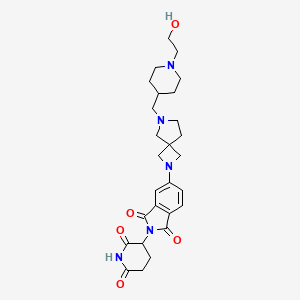

![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
